Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate
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Overview
Description
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a derivative of 1,2,4,5-tetrazine, a class of heterocyclic compounds known for their unique electronic properties and reactivity. This compound is characterized by the presence of two ethyl ester groups and two phenyl groups attached to the tetrazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ester groups. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification is typically achieved through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can yield dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the ester groups, making it less versatile in certain reactions.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, altering its reactivity and applications.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Similar ester functionality but different substituents, affecting its chemical behavior.
Uniqueness
Diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is unique due to the presence of both phenyl and ester groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for a wide range of applications in different fields, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
683211-25-8 |
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Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H20N4O4/c1-3-27-19(25)23-17(15-11-7-5-8-12-15)21-22-18(16-13-9-6-10-14-16)24(23)20(26)28-4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
KQLSKQKZYHPDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=NN=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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